Bienvenue dans la boutique en ligne BenchChem!

1,1'-[(Methylethanediylidene)dinitrilo]diguanidine

Neuro-oncology Polyamine metabolism Blood-brain barrier

1,1'-[(Methylethanediylidene)dinitrilo]diguanidine, commonly known as mitoguazone or methylglyoxal bis(guanylhydrazone) (MGBG), is a synthetic bis(guanylhydrazone) derivative that functions as a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC), the rate-limiting enzyme in polyamine biosynthesis. Unlike many newer SAMDC inhibitors, mitoguazone also potently inhibits diamine oxidase (DAO) and demonstrates reproducible penetration across the blood-brain barrier, properties that remain relevant for specific research applications where polyamine depletion must be achieved in the central nervous system or where dual enzyme inhibition is mechanistically required.

Molecular Formula C5H12N8
Molecular Weight 184.20 g/mol
Cat. No. B11909397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-[(Methylethanediylidene)dinitrilo]diguanidine
Molecular FormulaC5H12N8
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCC(=NN=C(N)N)C=NN=C(N)N
InChIInChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)/b10-2-,11-3-
InChIKeyMXWHMTNPTTVWDM-XVVXZDBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1,1'-[(Methylethanediylidene)dinitrilo]diguanidine (Mitoguazone) – A First-Generation Polyamine Biosynthesis Inhibitor


1,1'-[(Methylethanediylidene)dinitrilo]diguanidine, commonly known as mitoguazone or methylglyoxal bis(guanylhydrazone) (MGBG), is a synthetic bis(guanylhydrazone) derivative that functions as a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC), the rate-limiting enzyme in polyamine biosynthesis [1]. Unlike many newer SAMDC inhibitors, mitoguazone also potently inhibits diamine oxidase (DAO) and demonstrates reproducible penetration across the blood-brain barrier, properties that remain relevant for specific research applications where polyamine depletion must be achieved in the central nervous system or where dual enzyme inhibition is mechanistically required [2].

Why In-Class SAMDC Inhibitors Cannot Simply Replace 1,1'-[(Methylethanediylidene)dinitrilo]diguanidine in Polyamine Research


Although mitoguazone belongs to the bis(guanylhydrazone) class of SAMDC inhibitors, its polypharmacology and tissue distribution profile differ markedly from second-generation agents such as CGP 48664 (SAM486A) and close structural analogs like methylglyoxal bis(butylamidinohydrazone) (MGBB). Mitoguazone is a brain-penetrant molecule with a measured cerebrospinal fluid (CSF)-to-plasma ratio of 0.6–7% in patients, whereas published pharmacokinetic profiles for CGP 48664 do not document central nervous system penetration [1]. Furthermore, mitoguazone inhibits diamine oxidase (DAO) with an IC50 of 0.33 µM (porcine enzyme), making it approximately 12-fold more potent against DAO than CGP 48664 (IC50 = 4 µM), which is designed primarily for SAMDC specificity [2]. Substituting mitoguazone with another SAMDC inhibitor therefore risks loss of DAO inhibition and absent brain exposure, two parameters that are critical in experimental systems where polyamine homeostasis is assessed in neuronal or dual-enzyme contexts.

Quantitative Differentiation of 1,1'-[(Methylethanediylidene)dinitrilo]diguanidine Versus SAMDC Inhibitor Comparators


Brain Penetration: Mitoguazone Achieves Measurable CSF Concentrations, a Property Not Documented for CGP 48664

Mitoguazone is one of the few SAMDC inhibitors with clinically documented brain penetration. In patients with AIDS-related non-Hodgkin's lymphoma, mitoguazone concentrations in cerebrospinal fluid (CSF) ranged from 22 to 186 ng/mL following intravenous infusion, yielding CSF-to-plasma ratios of 0.6% to 7% [1]. By contrast, the second-generation SAMDC inhibitor CGP 48664 (SAM486A) has no published CSF pharmacokinetic data in any species, and its physicochemical properties suggest limited passive brain permeability [2]. This difference is directly relevant for selecting a SAMDC inhibitor intended for central nervous system applications.

Neuro-oncology Polyamine metabolism Blood-brain barrier

Dual Enzyme Inhibition: Mitoguazone Inhibits Diamine Oxidase (DAO) 12-Fold More Potently than CGP 48664

Mitoguazone is a dual inhibitor of SAMDC and diamine oxidase (DAO), whereas CGP 48664 was designed for SAMDC selectivity. Mitoguazone inhibits porcine DAO with an IC50 of 0.33 µM . The comparator CGP 48664 exhibits only modest DAO inhibition with an IC50 of 4 µM [1]. This 12-fold greater DAO potency means mitoguazone simultaneously suppresses polyamine synthesis (via SAMDC) and polyamine catabolism (via DAO), a dual mechanism that is absent in more selective second-generation agents.

Enzyme inhibition Polyamine catabolism Diamine oxidase

Polyamine Transporter-Dependent Cellular Uptake: Mitoguazone Accumulates via the Polyamine Transport System, CGP 48664 Does Not

Mitoguazone enters cells primarily through the polyamine transport system. In CHO cells expressing the polyamine transporter, mitoguazone exhibits an antiproliferative IC50 of 3.3 µM, whereas in polyamine-transporter-deficient CHO-MG cells the IC50 exceeds 100 µM, representing a >30-fold difference in sensitivity . In contrast, CGP 48664 competes poorly with spermidine for polyamine transporter uptake (Ki = 161 µM) and retains activity against polyamine-transport-deficient cells, indicating transporter-independent entry [1]. This mechanistic distinction means mitoguazone's cellular activity is influenced by polyamine transporter expression levels, a property that can be exploited or must be controlled for in experimental design.

Polyamine transport Drug uptake Cellular pharmacology

SAMDC Enzyme Inhibition: Mitoguazone Is 140-Fold Less Potent than a Conformationally Constrained Analog, Informing Its Use as a Pharmacological Baseline

In direct head-to-head SAMDC inhibition assays, mitoguazone (MGBG) exhibits an IC50 of approximately 1.4 µM, whereas the conformationally constrained analog 4-amidinoindan-1-one 2'-amidinohydrazone (compound 17, a close structural relative of CGP 48664) achieves an IC50 of 10 nM, representing a 140-fold potency advantage for the constrained analog [1]. This well-characterized potency differential makes mitoguazone the appropriate choice as a reference inhibitor when a less potent, prototypical SAMDC inhibitor is required for comparative pharmacology studies, or when partial SAMDC inhibition is desired to avoid complete polyamine depletion.

Structure-activity relationship SAMDC inhibition Drug design

Structural Analog Trifluoromethylglyoxal Bis(guanylhydrazone) Lacks SAMDC Inhibitory and Antiproliferative Activity, Confirming the Critical Role of Mitoguazone's Methyl Substituent

Substitution of mitoguazone's methyl group with a trifluoromethyl moiety yields CF3-GBG, a close structural analog. Unlike mitoguazone, CF3-GBG is a very weak inhibitor of yeast SAMDC and exhibits no antiproliferative activity against mouse L1210 leukemia cells in vitro [1]. This stark functional contrast, arising from a single substituent change, demonstrates that mitoguazone's methyl group is essential for SAMDC binding and cellular activity, making CF3-GBG unsuitable as a replacement in any experimental system requiring functional polyamine pathway inhibition.

Structure-activity relationship Trifluoromethyl analog Antiproliferative activity

Comparator MGBB Shows Weaker In Vivo SAMDC Stabilization, Highlighting Mitoguazone's Superior Target Engagement in Liver Tissue

Methylglyoxal bis(butylamidinohydrazone) (MGBB) is a close butyl-substituted analog of mitoguazone. In a direct in vivo comparison, MGBB produced less SAMDC enzyme stabilization in rat liver than mitoguazone (MGBG) [1]. SAMDC stabilization is a well-established pharmacodynamic marker of target engagement for this drug class. MGBB inhibited SAMDC with a Ki of 18 µM, whereas mitoguazone's Ki for SAMDC is reported in the sub-micromolar to low micromolar range [1][2]. This difference in target engagement translates to mitoguazone's greater efficacy in depleting cellular polyamine pools.

In vivo pharmacology SAMDC stabilization Liver

Optimal Application Scenarios for 1,1'-[(Methylethanediylidene)dinitrilo]diguanidine Based on Quantitative Differentiation Evidence


CNS Polyamine Research Requiring a Blood-Brain Barrier-Penetrant SAMDC Inhibitor

Mitoguazone is the preferred SAMDC inhibitor for studies targeting polyamine metabolism in the central nervous system. Its documented CSF penetration (CSF/plasma ratio 0.6–7% in patients) provides a pharmacokinetic basis for achieving brain exposure that is absent for second-generation agents such as CGP 48664 [1]. This property is critical for neuro-oncology models, neurodegenerative disease research involving polyamine dysregulation, and any in vivo study requiring simultaneous peripheral and central polyamine depletion from a single agent.

Experimental Systems Requiring Concurrent SAMDC and Diamine Oxidase (DAO) Inhibition

In experimental contexts where both polyamine synthesis (via SAMDC) and polyamine catabolism (via DAO) must be inhibited, mitoguazone's dual IC50 values of approximately 1 µM (SAMDC) and 0.33 µM (DAO) offer a unique pharmacological profile . CGP 48664, with its 4 µM DAO IC50, cannot achieve meaningful DAO inhibition at concentrations that inhibit SAMDC. Mitoguazone is therefore the agent of choice for investigations into the interplay between polyamine anabolism and catabolism.

Polyamine Transporter Biology and Transporter-Targeted Drug Delivery Research

Mitoguazone's >30-fold differential cytotoxicity between polyamine-transporter-competent (IC50 3.3 µM) and transporter-deficient (IC50 >100 µM) cell lines makes it a valuable probe for studying polyamine transport system function . Unlike CGP 48664, which enters cells independently of the polyamine transporter, mitoguazone can be used to assess transporter activity, to select for transporter-overexpressing cell populations, or as a positive control in drug delivery strategies that exploit polyamine transport for cellular uptake.

Pharmacological Baseline Studies for Novel SAMDC Inhibitor Development

Mitoguazone's well-characterized SAMDC IC50 of approximately 1.4 µM, precisely quantified as 140-fold less potent than the constrained analog 4-amidinoindan-1-one 2'-amidinohydrazone (IC50 10 nM), positions it as an essential reference compound for structure-activity relationship (SAR) studies [2]. New SAMDC inhibitor candidates can be benchmarked against mitoguazone's established potency, selectivity profile, and in vivo SAMDC stabilization data, providing a consistent comparator across drug discovery programs.

Quote Request

Request a Quote for 1,1'-[(Methylethanediylidene)dinitrilo]diguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.